Alanylhistidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXFWBHYRFLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901839 | |
| Record name | Alanylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-17-6, 57448-85-8, 6491-15-2 | |
| Record name | Alanylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of Alanylhistidine
Classical Solution-Phase Peptide Synthesis Strategies for Alanylhistidine
Solution-phase peptide synthesis (SPPS), though one of the earliest methods developed, remains a relevant and valuable strategy for producing peptides like this compound, particularly for large-scale synthesis. almacgroup.com This approach involves the sequential coupling of protected amino acid derivatives in a homogenous solution, with purification of the intermediate product after each step. peptide.com
Protection and Deprotection Chemistries in this compound Synthesis
A cornerstone of solution-phase synthesis is the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. iris-biotech.de For the synthesis of this compound, this involves the protection of the α-amino group of the N-terminal alanine (B10760859) and the α-amino group of histidine, as well as the imidazole (B134444) side chain of histidine. sigmaaldrich.com
The most common α-amino protecting groups in this context are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. sigmaaldrich.com
Boc Group: This group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA). nih.govamericanpeptidesociety.org
Cbz (or Z) Group: This group is stable to acidic conditions but can be cleaved by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), a process that leaves most other protecting groups intact. nih.gov
The imidazole ring of histidine presents a unique challenge as it can be a site for side reactions and, more critically, its basic nitrogen atom can catalyze the racemization of the histidine residue during the coupling step. peptide.comresearchgate.net To mitigate this, the imidazole group is often protected. Common protecting groups for the histidine side chain include:
Trityl (Trt): A bulky group that provides good protection and helps suppress racemization. amazonaws.com
Tosyl (Tos): An electron-withdrawing group that reduces the basicity of the imidazole ring.
tert-Butyloxycarbonyl (Boc): Can also be used for side-chain protection, offering an alternative deprotection strategy. amazonaws.com
The choice of protecting groups follows the principle of orthogonality, where each group can be removed under specific conditions without affecting the others, allowing for precise, stepwise synthesis. iris-biotech.de
Table 1: Common Protecting Groups in Solution-Phase this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| α-Amino Group | tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) |
| α-Amino Group | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) |
| Histidine Side Chain (Imidazole) | Trityl | Trt | Mild Acid |
| Histidine Side Chain (Imidazole) | Tosyl | Tos | Strong Acid (e.g., HF) or Reductive Cleavage |
Coupling Reagents and Reaction Conditions for this compound Formation
The formation of the peptide bond between protected alanine and protected histidine requires the activation of the carboxyl group of alanine. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of histidine. iris-biotech.de
Common classes of coupling reagents used in solution-phase synthesis include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.compeptidescientific.com They activate the carboxyl group to form a highly reactive O-acylisourea intermediate. To suppress racemization, which is a significant risk with histidine, carbodiimides are almost always used in conjunction with additives. peptide.compeptide.com
Additives: 1-Hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) are added to the reaction mixture. peptide.combachem.com They react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and couples efficiently with the amine component. peptide.com
Onium Salts (Aminium/Uronium and Phosphonium): These reagents have become popular due to their high efficiency and low rates of side reactions. iris-biotech.depeptidescientific.com Examples include:
Aminium/Uronium Salts: HBTU, TBTU, and HATU are highly effective and lead to rapid coupling times. peptide.compeptidescientific.combachem.com HATU is particularly noted for its ability to reduce epimerization. peptidescientific.com
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents, with PyAOP being especially effective for coupling sterically hindered amino acids. peptide.compeptidescientific.com
The reaction is typically carried out in aprotic polar organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize protonated species and facilitate the reaction. bachem.com However, the choice and amount of base must be carefully controlled, as excessive basicity can increase the risk of racemization. peptide.com
Solid-Phase Peptide Synthesis (SPPS) Optimization for this compound
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides in a laboratory setting. americanpeptidesociety.org It involves assembling the peptide chain stepwise while one end is anchored to an insoluble polymeric support (resin). scielo.br This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each step. tandfonline.com
Resin Selection and Loading Procedures for this compound SPPS
The choice of resin is critical for a successful synthesis. For this compound, which has a C-terminal histidine, special considerations are necessary due to the high risk of racemization during the initial loading of the first amino acid onto the resin. sigmaaldrich.com
Trityl-based Resins: Resins such as 2-chlorotrityl chloride (2-CTC) resin are highly recommended for C-terminal histidine. sigmaaldrich.com The key advantage is that the Fmoc-histidine can be attached to the resin without prior activation of its carboxyl group, a process that is completely free from racemization. sigmaaldrich.com The steric bulk of the trityl linker also helps to inhibit diketopiperazine formation, a common side reaction at the dipeptide stage. peptide.com Studies on the synthesis of a similar dipeptide, histidine-β-alanine, have successfully utilized Trityl chloride resin as the solid support. researchgate.netscielo.brplu.mxresearchgate.net
Wang Resin: While widely used for peptide acids, standard esterification methods for loading Fmoc-His-OH onto Wang resin can be problematic and lead to significant racemization. sigmaaldrich.com
Loading Procedure for 2-CTC Resin: The first amino acid, Fmoc-His(Trt)-OH, is typically loaded onto the 2-CTC resin in the presence of a hindered base like DIPEA in a solvent such as DCM. almacgroup.com The loading capacity (substitution) of the resin, which dictates the scale of the synthesis, can be accurately determined after loading by cleaving the Fmoc group and measuring its UV absorbance. nih.govacs.org
Fmoc and Boc Strategies in this compound Solid-Phase Synthesis
Two primary chemical strategies, defined by the type of temporary α-amino protecting group used, dominate SPPS: Fmoc and Boc. americanpeptidesociety.org
Fmoc Strategy (Fmoc/tBu): This is the more modern and widely used approach. altabioscience.com It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection. iris-biotech.de
Deprotection: The Fmoc group is removed at the start of each cycle using a weak base, typically a solution of 20% piperidine (B6355638) in DMF. altabioscience.com
Advantages: The conditions are mild, and the orthogonal protection scheme allows for the final cleavage from the resin and removal of side-chain protecting groups with a single acid treatment (e.g., 95% TFA), minimizing side reactions. americanpeptidesociety.orgaltabioscience.com
Boc Strategy (Boc/Bzl): This was the original strategy developed by Merrifield. It uses the acid-labile Boc group for Nα-protection and more acid-stable groups (like benzyl, Bzl) for side-chain protection. iris-biotech.de
Deprotection: The Boc group is removed with a moderate acid like TFA.
Final Cleavage: A very strong, hazardous acid such as liquid hydrogen fluoride (B91410) (HF) is required to cleave the peptide from the resin and remove the side-chain protecting groups. iris-biotech.de
Disadvantages: The harsh final cleavage step and the repeated acid treatments, which can degrade sensitive sequences, have led to the Fmoc strategy being favored in most applications. americanpeptidesociety.org
For this compound synthesis, the Fmoc strategy is generally preferred. A critical choice is the side-chain protecting group for histidine. While Fmoc-His(Trt)-OH is common, studies have shown that Fmoc-His(Boc)-OH can significantly reduce epimerization, especially when elevated temperatures are used to drive the coupling reaction to completion. amazonaws.com
Table 2: Comparison of Fmoc and Boc Strategies in SPPS
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection Reagent | Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong-acid-labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | TFA | Hydrogen Fluoride (HF) |
| Overall Conditions | Mild | Harsh |
Chemoenzymatic Approaches for this compound and Its Analogues
Chemoenzymatic synthesis represents a "green" and highly specific alternative to traditional chemical methods. This approach utilizes enzymes, typically proteases, to catalyze the formation of the peptide bond under mild, aqueous conditions. researchgate.net This method is stereospecific, avoiding racemization, and minimizes the need for extensive side-chain protection. nih.gov
Several proteases have been shown to be effective for dipeptide synthesis:
Papain: This cysteine protease has broad substrate specificity and can catalyze peptide bond formation in a kinetically controlled reaction. tandfonline.commdpi.com The synthesis typically involves an N-protected amino acid ester (e.g., Z-Ala-OMe) as the carboxyl component and a free amino acid (the nucleophile, in this case, histidine). tandfonline.com The reaction conditions, such as pH and substrate concentration, are optimized to favor synthesis over hydrolysis. For papain-catalyzed synthesis, a slightly alkaline pH (around 9.0-9.5) is often optimal. tandfonline.com Yields can vary widely depending on the specific amino acids being coupled. tandfonline.comnih.gov
Thermolysin: This thermostable metalloproteinase is also widely used for peptide synthesis. wikipedia.org It generally shows a preference for hydrophobic amino acids at the P1' position (the amino component). nih.gov The optimal pH for thermolysin-catalyzed synthesis can vary depending on the substrates but is often in the neutral range (pH 5.8-7.3). nih.gov Thermolysin has been used to catalyze reactions between N-protected amino acids and various amino acid amides or esters. researchgate.netchinesechemsoc.org
The enzymatic synthesis of L-carnosine (β-alanyl-L-histidine), a close analogue of this compound, has been successfully demonstrated using a recombinant dipeptidase, highlighting the potential of enzymes for producing these types of dipeptides without any protecting groups. rsc.orgnewdrugapprovals.org This approach offers an environmentally benign and economically attractive route for dipeptide production. rsc.org
Table 3: Enzymes Used in Chemoenzymatic Dipeptide Synthesis
| Enzyme | Enzyme Class | Typical Carboxyl Component | Typical Nucleophile | Optimal pH Range |
|---|---|---|---|---|
| Papain | Cysteine Protease | N-acyl-amino acid ester (e.g., Z-Ala-OMe) | Free amino acid or amide | 8.0 - 9.5 |
| Thermolysin | Metalloproteinase | N-acyl-amino acid | Amino acid amide or ester | 5.5 - 7.5 |
| Dipeptidase (e.g., SmPepD) | Dipeptidase | Free amino acid (e.g., β-Alanine) | Free amino acid (e.g., Histidine) | ~8.0 |
Regioselective Derivatization Strategies for this compound
The unique structural features of this compound, specifically the nucleophilic imidazole ring of the histidine residue and the C-H bonds of the alanine side chain, offer multiple avenues for regioselective chemical modification. These strategies are crucial for developing derivatives with tailored properties for biochemical and pharmacological research.
Histidine-Directed C(sp³)-H Functionalization of Alanine: A novel strategy for peptide modification involves using the histidine residue as an endogenous directing group to functionalize the β-C(sp³)-H bonds of the adjacent alanine residue. nih.gov This palladium-catalyzed method allows for the site-selective arylation of the alanine side chain within the this compound sequence. nih.govresearchgate.net This post-assembly modification overcomes the inhibitory effects often posed by backbone amides in peptides, enabling the conjugation of various functional molecules. nih.gov Through this approach, molecules such as glucuronide, oleanolic acid, and fluorophore derivatives have been successfully attached to the alanine moiety, yielding functionalized peptides in moderate to good yields with high position selectivity. nih.gov
Modification of the Histidine Imidazole Ring: The imidazole side chain of histidine is a primary target for regioselective derivatization due to its unique electronic and nucleophilic characteristics.
Visible-Light-Promoted C-H Alkylation: A chemoselective method for modifying the histidine residue involves a radical-mediated C-H alkylation using C4-alkyl-1,4-dihydropyridine (DHP) reagents, promoted by visible light. nih.gov This Minisci-type reaction targets the electrophilic character of the imidazole ring. nih.gov A key advantage of this technique is that it preserves the unsubstituted nitrogen groups of the imidazole ring, which is distinct from traditional N-substitution reactions that often suffer from interference from other nucleophilic residues like lysine (B10760008) and cysteine. nih.gov
N-Substitution with Diethyl Pyrocarbonate (DEP): Diethyl pyrocarbonate is a well-established reagent for the selective modification of histidine residues. The reaction results in the ethoxyformylation at one of the nitrogen atoms of the imidazole ring, forming N-carbethoxyhistidine. This modification is often monitored spectrophotometrically by measuring the absorbance increase at 242 nm.
Modification at the C-2 Position: To enhance specific properties, such as protonation in acidic environments, the C-2 position of the histidine's imidazole ring can be targeted. By introducing various electron-donating groups (e.g., ethyl, isopropyl, butyl) at this position, the electronic properties of the ring can be fine-tuned.
The following table summarizes key regioselective derivatization strategies applicable to this compound.
| Target Residue | Modification Site | Method/Reagent | Type of Modification | Reference |
| Alanine | β-C(sp³)-H of side chain | Palladium(II)-catalysis with Histidine as directing group | Arylation, Conjugation | nih.govresearchgate.net |
| Histidine | Imidazole Ring C-H | Visible-light promoted reaction with Dihydropyridines (DHP) | C-H Alkylation | nih.gov |
| Histidine | Imidazole Ring Nitrogen | Diethyl pyrocarbonate (DEP) | N-ethoxyformylation | researchgate.net |
| Histidine | Imidazole Ring C-2 | Introduction of electron-donating groups | C-2 Alkylation | researchgate.net |
Synthesis of this compound Analogues and Peptidomimetics for Research Probes
Building upon the foundation of this compound's structure, researchers can synthesize a wide array of analogues and peptidomimetics. These molecules serve as sophisticated research probes to investigate and modulate biological systems, such as enzyme activity and protein-protein interactions. nih.gov
Peptidomimetics are compounds designed to mimic or block the biological effect of a natural peptide. The design process often involves modifying the peptide's backbone or side chains to improve stability, cell permeability, and potency. nih.gov For instance, based on a lead peptide sequence, a series of peptidomimetics can be synthesized with the goal of increasing lipophilicity (clogP values) to enhance passage through cell membranes. nih.gov These novel compounds can then be screened for their ability to modulate specific biological targets. An example of this approach led to the identification of ZL0177, a potent inhibitor of the FGF14:Nav1.6 channel complex, which demonstrates how peptidomimetics can serve as chemical probes to study ion channel function. nih.gov
This compound analogues can also be designed as potential enzyme inhibitors. By mimicking the structure of an enzyme's substrate or an intermediate state, these analogues can act as competitive or irreversible inhibitors. This strategy has been employed in the design of inhibitors for enzymes crucial to bacterial cell wall biosynthesis, such as D-alanine:D-alanine ligase. nih.gov The synthesis of beta-lactam analogues, for example, was pursued to mimic the D-alanyl phosphate (B84403) intermediate, thereby creating a potential inhibitor for this essential bacterial enzyme. nih.gov
Furthermore, this compound analogues can be conjugated to other functional molecules to create targeted research probes. By attaching moieties like the antitumor drug camptothecin, researchers can develop systems for targeted drug delivery, using the peptide's inherent properties to potentially guide the drug to specific cellular environments, such as acidic tumor microenvironments. researchgate.net
The table below outlines examples of how analogues and peptidomimetics derived from peptide scaffolds can be utilized as research probes.
| Analogue/Peptidomimetic Type | Design Strategy | Application as Research Probe | Example Target | Reference |
| Peptidomimetic | Modify peptide backbone/side chains to increase cell permeability. | Modulating protein-protein interactions. | FGF14:Nav1.6 channel complex | nih.gov |
| Enzyme Inhibitor Analogue | Mimic enzyme-bound intermediate (e.g., D-alanyl phosphate). | Probing and inhibiting enzyme activity in biosynthetic pathways. | D-alanine:D-alanine ligase | nih.gov |
| Conjugated Analogue | Attach functional molecules (e.g., antitumor drugs) to the peptide. | Targeted delivery and efficacy studies. | Tumor microenvironments | researchgate.net |
Structural and Conformational Analysis of Alanylhistidine
Spectroscopic Characterization Techniques for Alanylhistidine
Spectroscopic methods are indispensable for probing the structural and dynamic properties of this compound in various states. These techniques provide detailed information on atomic connectivity, three-dimensional arrangement, and vibrational characteristics, which collectively define the molecule's conformational landscape.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information that is highly sensitive to the local chemical environment, conformation, and protonation state of the molecule.
In ¹H NMR, the chemical shifts (δ) of protons, particularly the α-protons of both alanine (B10760859) and histidine residues and the C2-H and C4-H protons of the imidazole (B134444) ring, are key reporters of molecular conformation and pH. For instance, the titration of this compound reveals significant changes in the chemical shifts of the imidazole protons as the ring undergoes protonation/deprotonation, allowing for the determination of its pKa value.
The coupling constant between the amide proton and the α-proton (³J_HNHα) is particularly informative. According to the Karplus relationship, the magnitude of this coupling constant is directly related to the backbone dihedral angle phi (φ). By measuring ³J_HNHα, researchers can estimate the population of different backbone conformers in solution.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish scalar coupling networks and assign all proton resonances within the alanine and histidine spin systems. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons. NOE cross-peaks between non-adjacent protons, such as between the alanine methyl protons and the histidine imidazole protons, can provide critical distance restraints for defining the dominant solution-state conformation.
Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm) for L-Alanyl-L-histidine in D₂O at pD 7.0 Data is illustrative of typical values and may vary with experimental conditions.
| Proton Assignment | Residue | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| α-H | Alanine | ~3.95 | Chemical shift is sensitive to peptide backbone conformation. |
| β-CH₃ | Alanine | ~1.45 | A characteristic doublet due to coupling with α-H. |
| α-H | Histidine | ~4.60 | Shift is influenced by the charge state of the adjacent carboxylate. |
| β-CH₂ | Histidine | ~3.20 | A complex multiplet due to diastereotopic nature and coupling. |
| C2-H (Imidazole) | Histidine | ~8.50 | Highly sensitive to the protonation state of the imidazole ring. |
| C4-H (Imidazole) | Histidine | ~7.25 | Shift changes significantly upon ring protonation. |
The far-UV CD spectrum of this compound is dominated by electronic transitions associated with the peptide amide bond and the histidine imidazole ring. Key transitions include:
An n→π* transition of the peptide carbonyl group, typically observed as a weak negative band around 215-230 nm.
A π→π* transition of the peptide bond, which gives rise to a strong positive band below 200 nm.
π→π* transitions within the aromatic imidazole ring, which contribute to the spectrum between 200 and 230 nm.
The position, sign, and magnitude of these CD bands, known as Cotton effects, are exquisitely sensitive to the peptide backbone dihedral angles (φ and ψ) and the side-chain orientation (χ). Changes in solution conditions, such as pH or temperature, that alter the equilibrium between different conformers are readily detected as changes in the CD spectrum. For example, the protonation of the histidine imidazole ring can induce conformational shifts that are reflected in the CD signal, providing a complementary method to NMR for studying pH-dependent structural transitions.
Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the molecular bonds within this compound. They provide a detailed fingerprint of the molecule's functional groups and are sensitive to conformation and intermolecular interactions, such as hydrogen bonding.
The most studied vibrational bands in peptides are the Amide bands:
Amide I (1630-1700 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide bond. Its frequency is a sensitive indicator of hydrogen bonding and backbone conformation. In the solid state, a lower frequency suggests stronger hydrogen bonding.
Amide II (1510-1580 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching. Its position is also diagnostic of conformation.
Amide III (1220-1300 cm⁻¹): A complex band resulting from C-N stretching and N-H bending, coupled with other vibrations.
Raman spectroscopy offers complementary information. The imidazole ring of histidine exhibits characteristic ring stretching modes in the Raman spectrum (e.g., around 1400-1600 cm⁻¹) that are sensitive to its protonation state and environment. Raman is particularly effective for studying aqueous solutions due to the weak Raman scattering of water. By comparing experimental IR and Raman spectra with theoretical spectra calculated for different low-energy conformers, researchers can validate computational models and identify the most probable structures present.
Table 2: Key Vibrational Bands of this compound and Their Assignments
| Band | Approximate Frequency (cm⁻¹) | Vibrational Assignment | Structural Significance |
|---|---|---|---|
| Amide I | 1650 - 1680 | C=O stretch | Sensitive to peptide backbone conformation and H-bonding. |
| Amide II | 1530 - 1560 | N-H bend + C-N stretch | Diagnostic of secondary structure. |
| COO⁻ Stretch (asym) | ~1590 | Asymmetric carboxylate stretch | Confirms zwitterionic state. |
| COO⁻ Stretch (sym) | ~1410 | Symmetric carboxylate stretch | Confirms zwitterionic state. |
| Imidazole Ring Modes | 1400 - 1600 | C=C and C=N ring stretching | Sensitive to ring protonation state (Raman active). |
Mass spectrometry (MS) is a fundamental analytical tool for verifying the identity and primary structure of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecule can be observed as a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of 227.114, or a deprotonated species [M-H]⁻ at m/z 225.100. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula (C₉H₁₄N₄O₃) with high accuracy.
Tandem mass spectrometry (MS/MS) is employed for sequence confirmation. The protonated precursor ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). This process fragments the peptide bond, producing a predictable series of product ions. For this compound (Ala-His), the primary fragmentation pathways yield b- and y-ions:
b₁-ion: Cleavage of the peptide bond retains the charge on the N-terminal (Alanine) fragment. The expected m/z would correspond to the Ala residue minus water.
y₁-ion: Cleavage of the peptide bond retains the charge on the C-terminal (Histidine) fragment. The expected m/z would correspond to the protonated Histidine residue.
The detection of these specific fragment ions unequivocally confirms the amino acid sequence as Ala-His and distinguishes it from its isomer, His-Ala.
Table 3: Predicted ESI-MS/MS Fragment Ions for this compound ([M+H]⁺, m/z 227.1)
| Ion Type | Sequence Fragment | Predicted m/z | Structural Information |
|---|---|---|---|
| b₁ | Ala | 72.04 | Confirms Alanine as the N-terminal residue. |
| y₁ | His | 156.08 | Confirms Histidine as the C-terminal residue. |
| Immonium ion (His) | - | 110.07 | Characteristic side-chain fragment, confirms presence of Histidine. |
X-ray Crystallography of this compound and Its Co-Crystals
X-ray crystallography provides the most definitive and high-resolution picture of the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, a precise electron density map can be constructed, revealing the exact position of each atom in the crystal lattice.
The crystal structure of L-Alanyl-L-histidine confirms its existence as a zwitterion, with a protonated N-terminal amino group (-NH₃⁺) and a deprotonated C-terminal carboxylate group (-COO⁻). The histidine imidazole ring is typically found to be neutral (Nε2-H tautomer) in crystals grown from neutral pH.
The solid-state conformation is defined by a specific set of backbone (φ, ψ) and side-chain (χ₁, χ₂) dihedral angles. These angles are dictated not only by intramolecular steric constraints but also by the optimization of intermolecular interactions within the crystal lattice. The structure is stabilized by an extensive network of hydrogen bonds involving the -NH₃⁺ group, the peptide N-H and C=O groups, the -COO⁻ group, and the donor/acceptor sites on the imidazole ring. These hydrogen bonds, along with van der Waals interactions, create a highly ordered, three-dimensional packing arrangement.
Analysis of this compound co-crystals, where the dipeptide crystallizes with other molecules like water or mineral acids (e.g., HCl), shows how the local environment can influence conformation. For example, in the hydrochloride salt crystal, the imidazole ring is protonated, and the carboxylate group is protonated to a carboxylic acid, leading to a different charge distribution and a modified hydrogen bonding network, which in turn can alter the observed dihedral angles compared to the zwitterionic form.
Conformational Space Exploration of this compound
While X-ray crystallography reveals a single static structure, this compound in solution exists as a dynamic ensemble of interconverting conformers. Computational chemistry provides the tools to explore the full conformational space and understand the energetics governing this equilibrium.
The conformational landscape of this compound is mapped by studying its potential energy surface (PES) as a function of its rotatable bonds. The key degrees of freedom are the backbone dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N) and the histidine side-chain angles χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-Nδ1).
Using methods like molecular mechanics (MM) with force fields (e.g., AMBER, CHARMM) or more accurate quantum mechanics (QM) calculations (e.g., Density Functional Theory, DFT), researchers can perform systematic conformational searches. A common approach is to generate a Ramachandran-like plot for the dipeptide by rotating φ and ψ and calculating the energy of each conformation. This reveals regions of low energy (stable conformers) and high energy (sterically forbidden conformers).
These studies typically identify several low-energy minima on the PES, corresponding to structures like extended (β-strand like) conformers and various folded conformers where the N- and C-termini are in closer proximity. The relative stability of these conformers is highly dependent on the environment. In the gas phase, folded structures stabilized by intramolecular hydrogen bonds are often favored. In a polar solvent like water, computational models must include solvent effects (either implicitly via a continuum model or explicitly with water molecules). The solvent can stabilize more extended conformers by forming favorable hydrogen bonds with the peptide, shifting the conformational equilibrium. The results of these theoretical explorations are validated by comparing calculated properties (e.g., NMR coupling constants, NOE distances, vibrational frequencies) with experimental data, providing a comprehensive model of this compound's structural behavior.
Solution-State Conformational Dynamics of this compound
In a solution, the this compound dipeptide is not a static entity but exists as a dynamic ensemble of interconverting conformers. This dynamic behavior is crucial for its interactions with other molecules and its biological function. The conformational flexibility primarily arises from rotations around the single bonds of the peptide backbone and the amino acid side chains. The key rotational degrees of freedom are the dihedral angles phi (φ), psi (ψ), and chi (χ).
The peptide backbone of this compound can be described by the torsion angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). The planarity of the peptide bond (ω ≈ 180°) restricts rotation around the C'-N bond, but rotations around the N-Cα and Cα-C' bonds are what give rise to the major backbone conformations. In addition to backbone flexibility, the side chains of both the alanine and histidine residues exhibit rotational freedom, described by their respective chi (χ) angles. The imidazole ring of the histidine side chain, in particular, can exist in different tautomeric forms and protonation states, further contributing to the complexity of the conformational landscape. utoronto.ca
The transitions between these different conformational states occur on a timescale ranging from microseconds to milliseconds. tifrh.res.in This conformational exchange can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. utoronto.canih.gov Standard NMR experiments provide data that is an average of all the conformations present in the solution. However, advanced NMR techniques, such as relaxation dispersion, can be employed to characterize the dynamics of these exchange processes, providing information on the populations of minor or "excited" conformational states and the rates of interconversion between them. utoronto.catifrh.res.in
Computational methods, particularly molecular dynamics (MD) simulations, are also invaluable tools for studying these dynamics. researchgate.net MD simulations can model the movement of the dipeptide in a simulated solvent box, providing an atomic-level picture of the conformational transitions and the energy barriers between different states. elifesciences.org These simulations help in visualizing the dynamic equilibrium between major conformational families.
The primary conformations accessible to dipeptides like this compound are often categorized based on their (φ, ψ) angles, which correspond to known secondary structures in proteins. These include conformations such as the right-handed alpha-helix (αR), the left-handed polyproline II-like helix (PII), and various turn or extended structures like the C5 and C7 conformations, which are stabilized by intramolecular hydrogen bonds. nih.govupc.edu
| Conformation | Approximate φ (phi) Angle | Approximate ψ (psi) Angle | Key Characteristics |
|---|---|---|---|
| αR (alpha-helix) | -60° | -45° | Corresponds to a right-handed helical turn. upc.edu |
| PII (Polyproline II) | -75° | +145° | An extended, left-handed helical structure, often favored in aqueous solutions. nih.govrochester.edu |
| C5 | -180° | +180° | A fully extended conformation, can be stabilized by an intramolecular hydrogen bond forming a 5-membered ring. nih.gov |
| C7 | -80° | +80° | A folded conformation stabilized by an intramolecular hydrogen bond forming a 7-membered ring. |
Influence of Solvent Environment on this compound Conformation
The conformational equilibrium of this compound in solution is highly sensitive to the properties of the surrounding solvent. nih.gov The solvent influences the stability of different conformers by interacting directly with the peptide, primarily through hydrogen bonding and electrostatic interactions. nih.govrochester.edu The balance between intra-peptide interactions (e.g., internal hydrogen bonds) and peptide-solvent interactions dictates the predominant conformation. diamond.ac.uk
The polarity and protic nature of the solvent are critical factors. mdpi.com
Polar Protic Solvents (e.g., Water): In water, this compound is expected to favor more extended conformations, such as the polyproline II (PII) type. nih.govrochester.edu Water is an excellent hydrogen bond donor and acceptor, and it can form strong hydrogen bonds with the carbonyl oxygen and amide hydrogen atoms of the peptide backbone. These favorable peptide-solvent interactions can disrupt or "unmask" intramolecular hydrogen bonds that would otherwise stabilize more compact structures. rochester.edu The high dielectric constant of water also screens electrostatic interactions within the peptide, further favoring solvated, extended forms.
Polar Aprotic Solvents (e.g., DMSO): In a solvent like dimethyl sulfoxide (B87167) (DMSO), which is a hydrogen bond acceptor but not a donor, the conformational landscape shifts. While still polar, the inability of DMSO to donate hydrogen bonds may allow for the formation of some intramolecular hydrogen-bonded structures, leading to a different conformational population compared to water. nih.gov Studies on analogous dipeptides show a mix of conformations like PII and C5 in DMSO. nih.gov
Nonpolar/Aprotic Solvents (e.g., Chloroform): In nonpolar solvents, the peptide's polar groups are shielded from the unfavorable environment by adopting compact, internally hydrogen-bonded conformations. upc.edu In a solvent like chloroform (B151607) (CHCl₃), intramolecular hydrogen bonds, such as those stabilizing C5 and C7 turn-like structures, become much more favorable as there is little competition from solvent interactions. nih.gov
Molecular dynamics simulations and spectroscopic studies on the alanine dipeptide, a close structural model, have quantitatively demonstrated this solvent-dependent conformational preference. nih.govupc.edu The results show a clear trend from extended structures in water to more compact, folded structures in less polar environments. This principle is directly applicable to understanding the conformational behavior of this compound.
| Solvent | Solvent Type | Predominant Conformations by Population |
|---|---|---|
| Water (H₂O) | Polar Protic | PII, αR, C5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | PII, C5 |
| Chloroform (CHCl₃) | Nonpolar Aprotic | C5 |
Biochemical and Mechanistic Roles of Alanylhistidine
Alanylhistidine as a Substrate for Peptidases
This compound, a dipeptide composed of alanine (B10760859) and histidine, serves as a substrate for various peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The susceptibility of this compound to enzymatic cleavage is a key aspect of its biochemical role, influencing its bioavailability and metabolic fate.
Enzymatic Hydrolysis Kinetics of this compound
The kinetics of this compound hydrolysis are dependent on the specific enzyme involved. While detailed kinetic constants (K_m, V_max) for this compound are not always extensively reported in isolation, the rate of hydrolysis can be compared to that of other dipeptides. For instance, human serum carnosinase (CN1) is known to hydrolyze a range of Xaa-His dipeptides. nih.govmostwiedzy.plresearchgate.net The efficiency of this hydrolysis is influenced by factors such as pH and the presence of metal ion cofactors. nih.gov For many peptidases, the reaction mechanism involves a nucleophilic attack on the carbonyl carbon of the peptide bond, facilitated by active site residues and often a metal cofactor. nih.gov The rate of this reaction is a critical determinant of the physiological lifetime of dipeptides like this compound.
Specificity of Dipeptidases Towards this compound
Dipeptidases exhibit varying degrees of specificity towards their substrates. This compound is a recognized substrate for a class of enzymes known as aminoacyl-histidine dipeptidases (EC 3.4.13.3), which show a preference for dipeptides with a C-terminal histidine residue. nih.govecmdb.canih.gov
Human serum carnosinase (CN1), a prominent Xaa-His dipeptidase, demonstrates clear activity towards this compound. nih.govmostwiedzy.pl Its substrate specificity is relatively narrow, with the highest activity observed for carnosine (β-alanyl-L-histidine), followed by other similar structures including this compound (Ala-His) and glycylhistidine (B12062811) (Gly-His). nih.govmostwiedzy.pl In contrast, the cytosolic non-specific dipeptidase (CN2) has a much broader substrate specificity and does not efficiently hydrolyze carnosine at physiological pH, but does degrade other dipeptides. nih.govresearchgate.net Other microbial enzymes, such as PepD from Vibrio alginolyticus, also exhibit broad specificity for Xaa-His dipeptides. nih.gov
| Enzyme | Class | Specificity Towards this compound | Note |
|---|---|---|---|
| Human Carnosinase 1 (CN1) | Xaa-His Dipeptidase | Recognized Substrate | Hydrolyzes a narrow range of dipeptides with C-terminal histidine. nih.govmostwiedzy.pl |
| Cytosol Nonspecific Dipeptidase (CN2) | Nonspecific Dipeptidase | Low to Negligible | Exhibits broad specificity but does not efficiently hydrolyze carnosine or similar dipeptides at physiological pH. nih.gov |
| Peptidase D (PepD) | Aminoacyl-histidine dipeptidase | Recognized Substrate | Shows broad specificity for various Xaa-His dipeptides. ecmdb.canih.gov |
Carnosinase Activity and this compound Degradation
Carnosinases are the primary enzymes responsible for the degradation of histidine-containing dipeptides, including this compound. nih.govnih.gov In humans, two main isoforms exist: CN1, found in serum and the central nervous system, and CN2, a cytosolic enzyme present in most tissues. nih.govresearchgate.net
CN1 is considered a true carnosinase and is the rate-limiting enzyme for the hydrolysis of carnosine and related dipeptides like this compound in the bloodstream. mostwiedzy.pl Its activity dictates the bioavailability of these dipeptides when supplemented or derived from dietary sources. researchgate.net The enzyme specifically recognizes and cleaves the peptide bond between alanine and the C-terminal histidine, releasing the constituent amino acids. nih.govmostwiedzy.pl This degradation is crucial, as elevated CN1 activity can deplete the body's pool of beneficial histidine-containing dipeptides. mdpi.comfrontiersin.org Conversely, CN2 is considered a non-specific dipeptidase with very low activity against carnosine at neutral pH, suggesting a more general role in intracellular peptide metabolism rather than specific degradation of this compound. nih.govresearchgate.net
Metal Ion Chelation by this compound
The histidine residue in this compound imparts significant metal ion chelating properties to the dipeptide. The imidazole (B134444) side chain, along with the N-terminal amino group and the carboxyl group, can coordinate with various metal ions, particularly transition metals. mdpi.comnih.gov This chelation capability is a key mechanistic role, allowing this compound to influence the bioavailability and redox activity of metal ions. nih.gov
Stoichiometry and Stability of this compound-Metal Complexes
This compound, like other histidine-containing peptides, can form complexes with metal ions in various stoichiometric ratios, most commonly 1:1 and 1:2 (metal-to-ligand). nih.govresearchgate.net The specific ratio and the stability of the resulting complex are influenced by factors such as pH, the concentration of reactants, and the nature of the metal ion. osti.gov
The stability of these complexes is quantified by stability constants (log β). Generally, histidine-containing peptides form highly stable complexes with transition metal ions. nih.gov Studies on histidine and related peptides indicate a strong affinity for Cu(II), which typically forms the most stable complexes, followed by other divalent cations like Ni(II) and Zn(II). nih.govresearchgate.net The high stability is attributed to the formation of strong coordinate bonds and the chelate effect, where multiple donor atoms from a single ligand bind to the central metal ion. scispace.com The speciation, or the distribution of different complex forms in solution, is highly dependent on the stoichiometry of the metal ions and ligands present. osti.gov
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Relative Stability | Reference for Histidine-based Peptides |
|---|---|---|---|
| Copper (Cu²⁺) | 1:1, 1:2 | Very High | nih.govresearchgate.net |
| Nickel (Ni²⁺) | 1:1, 1:2 | High | mdpi.comosti.gov |
| Zinc (Zn²⁺) | 1:1, 1:2 | Moderate to High | mdpi.comosti.gov |
| Cobalt (Co²⁺) | 1:1, 1:2 | Moderate | mdpi.comnih.gov |
| Manganese (Mn²⁺) | 1:1, 1:2 | Moderate | nih.gov |
Coordination Chemistry of this compound with Transition Metals
The coordination chemistry of this compound with transition metals is primarily dictated by the functional groups of the histidine residue. Histidine can act as a tridentate ligand, utilizing the amino-terminal nitrogen, a deprotonated amide nitrogen from the peptide bond, and a nitrogen atom from the imidazole ring to bind a metal ion. nih.govnih.gov
The specific coordination geometry depends on the metal ion. For example, Cu(II) complexes often adopt a square planar or distorted octahedral geometry, while Zn(II) tends to prefer a tetrahedral arrangement. mdpi.com The imidazole ring of histidine is a particularly versatile ligand, as its nitrogen atoms can coordinate with a wide variety of divalent transition metals, including Cu(II), Ni(II), Zn(II), and Co(II). mdpi.comnih.gov This binding is pH-dependent, as at least one of the imidazole nitrogens must be deprotonated to bind the metal ion. mdpi.com The formation of these intricate chelate rings contributes to the high stability and unique chemical properties of the resulting metallopeptide complexes. nih.gov
Influence of Metal Chelation on this compound Conformation and Reactivity
This compound, a dipeptide also known as carnosine, possesses the ability to chelate metal ions, a capacity primarily attributed to its histidine residue. The imidazole ring of histidine is the principal site of metal ion coordination. This interaction with metal ions, particularly transition metals such as copper (II), can influence the conformation and subsequent reactivity of the dipeptide.
The chelation of a metal ion by this compound involves the formation of a coordination complex. This binding can restrict the rotational freedom of the molecule, leading to a more rigid conformation. The specific geometry of the complex is dependent on the metal ion involved and the stoichiometry of the binding. While this compound has been shown to form a 1:1 complex with Cu(II) ions, the binding constant for this interaction is relatively low, suggesting that its role as a metal chelator may be secondary to its other biochemical functions.
The conformational changes induced by metal chelation can, in turn, modulate the reactivity of this compound. For instance, the proximity of the chelated metal ion could influence the pKa values of the ionizable groups in the molecule, potentially altering its acid-base chemistry and its participation in proton transfer reactions. Furthermore, the coordination of a redox-active metal ion like copper could facilitate or inhibit the participation of this compound in electron transfer reactions, thereby affecting its antioxidant potential. The relatively weak nature of this chelation, however, implies that its influence on reactivity might be more subtle compared to stronger chelating agents.
Antioxidant Mechanisms of this compound in In Vitro Systems
This compound is recognized for its significant antioxidant properties, which have been extensively studied in various in vitro systems. Its protective effects against oxidative damage are multifaceted, involving direct radical scavenging and the modulation of oxidative processes.
Radical Scavenging Activity of this compound
This compound is an effective scavenger of various reactive oxygen species (ROS), including hydroxyl radicals. Studies have demonstrated its capacity to quench these damaging free radicals, thereby protecting biological molecules from oxidative degradation. The primary component responsible for this radical scavenging activity is the histidine moiety of the dipeptide. The imidazole ring of histidine can donate a hydrogen atom to neutralize free radicals, thus terminating radical chain reactions. It has been observed that the radical scavenging activity of this compound is concentration-dependent.
Mechanistic Pathways of this compound in Cell-Free Oxidative Stress Models
In cell-free models of oxidative stress, this compound has been shown to inhibit lipid peroxidation. One of the key mechanisms in these models is the prevention of the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This compound can interfere with the propagation of lipid peroxidation by scavenging lipid peroxyl radicals. By neutralizing these radicals, it prevents the chain reaction that leads to the degradation of lipids and the formation of harmful aldehydes.
This compound Interactions with Biomacromolecules
This compound and its derivatives are known to interact with various biomacromolecules, thereby modulating their function. A notable example of such an interaction is with the enzyme carbonic anhydrase.
Protein-Alanylhistidine Binding Kinetics and Thermodynamics (e.g., with Carbonic Anhydrase)
Derivatives of this compound have been identified as potent activators of several isoforms of human carbonic anhydrase (hCA). The binding of these dipeptides to the active site of carbonic anhydrase is a specific interaction that enhances the enzyme's catalytic activity. Kinetic studies have revealed that these compounds can activate carbonic anhydrase isoforms I, II, and IV with high affinity, often in the nanomolar range.
Activation Constants of this compound (Carnosine) Derivatives for Human Carbonic Anhydrase Isoforms
| Compound | hCA I (K_A in µM) | hCA II (K_A in µM) | hCA VA (K_A in µM) | hCA IX (K_A in µM) |
|---|---|---|---|---|
| L-Carnosine | 15.8 | 19.6 | 21.5 | 45.7 |
| L-Anserine | 10.4 | 16.2 | 19.8 | 31.5 |
| L-Homocarnosine | 9.8 | 11.4 | 18.4 | 10.8 |
| N-Acetyl-L-carnosine | 11.5 | 14.8 | 25.6 | 12.3 |
Structural Basis of this compound-Protein Interactions
The interaction between the dipeptide this compound and proteins is governed by the combined chemical properties of its constituent amino acids, L-alanine and L-histidine. While direct structural studies of this compound-protein complexes are not extensively documented, the basis of these interactions can be understood by examining the fundamental principles of protein-peptide binding and the specific functionalities of each amino acid residue. longdom.org
Protein-peptide interactions are mediated by a network of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. longdom.org The specificity of binding is determined by the three-dimensional shape and chemical complementarity between the peptide and the binding site on the protein surface, which is often a groove or cleft. longdom.org
Contribution of the Histidine Residue: The L-histidine residue provides a highly versatile imidazole side chain, making it one of the most functionally diverse amino acids in protein interactions. nih.gov Its role is uniquely modulated by the local pH because the pKa of the imidazole ring is approximately 6.0. This allows it to exist in either a neutral or a positively charged (protonated) state under physiological conditions, dramatically altering its interaction potential. nih.gov
The key interactions involving the histidine residue include:
Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor (when protonated, or via the N-H group) and a hydrogen bond acceptor (via the lone pair on the other nitrogen atom).
Electrostatic (Ionic) Interactions: When protonated, the positively charged imidazolium (B1220033) ion can form strong salt bridges with negatively charged residues on a protein, such as aspartate or glutamate.
Cation-π Interactions: The protonated imidazole ring can interact favorably with the electron-rich π systems of aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine on the protein. Conversely, a neutral histidine's π system can interact with cationic residues. nih.gov
π-π Stacking: The neutral imidazole ring can stack in parallel with the aromatic rings of other residues, an interaction that contributes significantly to binding stability. nih.gov
Metal Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) that may be present as cofactors in a protein's active site.
The combination of the small, hydrophobic alanine and the versatile, pH-sensitive histidine allows this compound to potentially bind to a wide variety of protein sites, acting as a flexible molecular key.
| Interaction Type | Contributing Residue | Description | Potential Protein Partner Residues |
|---|---|---|---|
| Hydrophobic Interactions | Alanine | Interactions between the nonpolar methyl group and nonpolar regions on the protein surface. | Leucine, Isoleucine, Valine, Phenylalanine |
| Hydrogen Bonding | Histidine | The imidazole ring acts as a hydrogen bond donor and/or acceptor. | Serine, Threonine, Asparagine, Glutamine, Aspartate, Glutamate |
| Electrostatic Interactions (Salt Bridge) | Histidine (protonated) | Ionic attraction between the positively charged imidazolium ring and a negatively charged group. | Aspartate, Glutamate |
| Cation-π Interactions | Histidine (protonated) | Interaction of the positively charged imidazolium ring with the π-electron cloud of an aromatic ring. | Tryptophan, Tyrosine, Phenylalanine |
| π-π Stacking | Histidine (neutral) | Parallel stacking of the imidazole aromatic ring with another aromatic ring. | Tryptophan, Tyrosine, Phenylalanine, Histidine |
| Metal Coordination | Histidine | Coordination of imidazole nitrogen atoms with a metal ion cofactor. | Metal ions (e.g., Zn²⁺, Cu²⁺) |
Role of this compound in Model Biological Systems and Pathways
This compound, as a dipeptide, is found in protein-rich foods and can be formed or degraded through various processes common in food systems. Its presence and concentration are influenced by proteolysis and the chemical conditions during food processing.
Formation via Proteolysis: The primary pathway for the formation of this compound in food is the enzymatic hydrolysis of proteins, a process known as proteolysis. nih.gov Animal and plant proteins are composed of long chains of amino acids, and both alanine and histidine are common constituents. During processes like ripening, fermentation, or digestion, endogenous or microbial proteases and peptidases cleave the larger proteins into smaller peptides and free amino acids. nih.govnih.govresearchgate.net For example, the aging of meat, the fermentation of sourdough, and the ripening of cheese all involve extensive proteolysis that can release dipeptides such as this compound. nih.govresearchgate.net The use of commercial enzymes like alcalase, papain, or pepsin in the food industry to tenderize meat or produce protein hydrolysates also results in the generation of a complex mixture of peptides, which would include this compound. nih.govmdpi.com
Formation during Food Processing: Harsh processing conditions involving high temperatures and alkaline pH can induce chemical modifications in amino acids within proteins. nih.govnih.gov Specifically, serine and cysteine residues can undergo β-elimination reactions to form a highly reactive intermediate called dehydroalanine. nih.govresearchgate.net This intermediate can then react with the free amino group of other amino acids. The reaction with lysine (B10760008) forms lysinoalanine, and the reaction with the imidazole ring of histidine is known to form histidinoalanine. nih.gov While the direct formation of an alanyl-histidine peptide bond through this mechanism is not well-documented, these reactions demonstrate that the constituent amino acids are reactive under such conditions, suggesting the possibility of various chemical cross-linking and bond formation events.
Metabolism in Food Systems: The breakdown, or metabolism, of this compound in biological matrices is primarily facilitated by dipeptidases. These enzymes, which are widespread in microorganisms and animal tissues, catalyze the hydrolysis of the peptide bond, releasing free L-alanine and L-histidine. researchgate.netnih.gov In fermented foods, microbial dipeptidases play a crucial role in the turnover of peptides, influencing the final flavor and nutritional profile of the product. nih.gov
| Process | Mechanism | Outcome for this compound | Examples in Food Systems |
|---|---|---|---|
| Proteolysis | Enzymatic cleavage of proteins by proteases/peptidases. | Formation (release from parent protein). | Meat aging, cheese ripening, sourdough fermentation, production of protein hydrolysates. nih.govnih.govresearchgate.net |
| Chemical Reaction | High temperature and/or alkaline pH leading to reactions with intermediates like dehydroalanine. | Potential for formation of related cross-linked compounds (e.g., histidinoalanine). nih.gov | Alkali-treated proteins, severely heat-treated foods. nih.govresearchgate.net |
| Metabolism | Enzymatic hydrolysis of the peptide bond by dipeptidases. | Degradation (breakdown into free amino acids). | Microbial activity in fermented foods, endogenous enzyme activity in tissues. nih.govnih.gov |
A specific, dedicated metabolic pathway for the de novo biosynthesis of this compound has not been identified in microorganisms or plants. Instead, its formation is understood to occur through the synthesis of its constituent amino acids, L-alanine and L-histidine, followed by a subsequent enzymatic ligation.
Biosynthesis of Precursors: Both L-alanine and L-histidine are synthesized via distinct and well-characterized pathways in many organisms.
L-Alanine Biosynthesis: L-alanine is a non-essential amino acid whose synthesis is closely linked to central metabolism. The most common pathway is a single-step transamination reaction from pyruvate, an end-product of glycolysis, catalyzed by alanine transaminase (ALT).
L-Histidine Biosynthesis: In contrast, the biosynthesis of L-histidine is one of the most complex and energetically costly amino acid synthesis pathways. nih.gov It is an ancient and highly conserved pathway in bacteria, archaea, lower eukaryotes, and plants. nih.govnih.gov The pathway begins with the condensation of phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) and proceeds through ten enzymatic steps to yield L-histidine. nih.govnih.gov A key feature of this pathway is its link to purine (B94841) nucleotide metabolism, as an intermediate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is released and can enter the purine synthesis pathway. youtube.com In plants, the entire histidine biosynthetic pathway is localized within the chloroplasts. researchgate.netresearchgate.net
Formation of the Dipeptide: The formation of the peptide bond between L-alanine and L-histidine is an energy-requiring process. In biological systems, this is typically achieved by enzymes known as peptide synthetases or ligases, which often use ATP as an energy source. While a specific this compound synthetase is not known, dipeptides can be formed by several types of enzymes:
Carnosinase/Dipeptidase (in reverse): Enzymes like carnosinase, which typically hydrolyze the related dipeptide carnosine (β-alanyl-L-histidine), can, under certain conditions (e.g., high substrate concentration, non-aqueous environments), catalyze the reverse reaction to synthesize dipeptides. nih.govnewdrugapprovals.org It is plausible that other, less specific dipeptidases could catalyze the synthesis of this compound.
Non-specific Ligases: Broader-specificity amino acid or peptide ligases could potentially join L-alanine and L-histidine. For instance, studies have demonstrated the in vitro synthesis of a protected form of alanyl-histidine using the protease papain, which can act as a ligase under specific reaction conditions. nih.gov
Non-ribosomal Peptide Synthetases (NRPS): In some microorganisms, complex peptides are synthesized by large, multi-enzyme NRPS machinery. While typically associated with more complex secondary metabolites, it is a potential mechanism for dipeptide formation.
Therefore, the biosynthesis of this compound in microorganisms and plants is considered a secondary process, relying on the availability of its precursors and the action of enzymes that are not exclusively dedicated to its production.
Advanced Analytical Methodologies for Alanylhistidine Research
Chromatographic Separation Techniques for Alanylhistidine
Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For a polar dipeptide like this compound, several advanced chromatographic methods have been developed to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides. Method development for this compound and its isomers, such as carnosine (β-alanyl-L-histidine), often focuses on mixed-mode or reversed-phase chromatography.
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for retaining and separating polar compounds like dipeptides. For instance, a Primesep 100 column, which has both hydrophobic and cation-exchange properties, can be used to analyze carnosine. sielc.com The mobile phase typically consists of an aqueous component, an organic modifier like acetonitrile (B52724) (MeCN), and an acid such as trifluoroacetic acid (TFA) to control ionization and improve peak shape. sielc.com Detection is commonly achieved using a UV detector at a wavelength of around 215 nm, where the peptide bond absorbs light. sielc.com
Another approach utilizes a positively charged, anion-exchange column (e.g., BIST™ B+). sielc.com This method employs a unique retention mechanism where a multi-charged negative buffer, like sulfuric acid (H2SO4), acts as a bridge between the positively charged peptide and the positively charged column surface. sielc.com A high concentration of an organic solvent in the mobile phase minimizes the solvation layer around the analyte, enhancing retention. sielc.com Using this method, UV detection at 205 nm is effective. sielc.com
The development of HPLC methods requires careful optimization of several parameters, including the stationary phase (column), mobile phase composition (solvents, pH, additives), and detector settings to achieve the desired separation efficiency, selectivity, and sensitivity. researchgate.net
Table 1: Exemplary HPLC Methods for this compound Isomer Analysis This table is interactive. Click on the headers to sort.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | Mixed-mode Primesep 100 (5 µm, 100 Å) sielc.com | Anion-exchange BIST™ B+ sielc.com |
| Mobile Phase | Water, Acetonitrile (MeCN), Trifluoroacetic acid (TFA) sielc.com | Acetonitrile (MeCN), Sulfuric acid (H2SO4) sielc.com |
| Detection | UV at 215 nm sielc.com | UV at 205 nm sielc.com |
| Principle | Mixed-mode (Reversed-phase and cation-exchange) sielc.com | Anion-exchange with a buffer bridge sielc.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, much faster analysis times, and enhanced sensitivity. nih.govnih.gov These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of operating at much higher pressures (up to 15,000 psi). nih.gov
For the analysis of this compound, UHPLC is particularly advantageous when dealing with complex matrices, such as biological samples, where high resolution is necessary to separate the target analyte from numerous other components. nih.gov The increased speed of UHPLC allows for higher sample throughput, which is critical in metabolomics and clinical studies. The enhanced sensitivity of UHPLC, with lower limits of detection, is also a key benefit. nih.gov A UHPLC method developed for histamine, a related biogenic amine, utilized a reversed-phase column with pre-column derivatization and fluorescence detection, demonstrating the technique's reliability and reproducibility for analyzing such compounds in complex samples. da.gov.ph
Table 2: Comparison of Typical HPLC and UHPLC Performance Characteristics This table is interactive. Click on the headers to sort.
| Feature | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3–5 µm | < 2 µm |
| Operating Pressure | 2,000–6,000 psi | 6,000–15,000 psi |
| Resolution | Good | Excellent nih.gov |
| Analysis Time | Longer | Significantly shorter nih.gov |
| Sensitivity | Standard | Higher nih.gov |
| Solvent Consumption | Higher | Lower |
Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in narrow capillaries and offers an alternative or complementary approach to HPLC. wikipedia.orgnih.gov In CE, analytes are separated based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. wikipedia.orgunl.edu This technique is well-suited for the analysis of charged molecules like amino acids and peptides. unl.edu
For the analysis of this compound and its components, microchip capillary electrophoresis (MCE) provides high resolution and very short separation times. researchgate.net One study demonstrated the separation of β-alanine and L-histidine using MCE with a capacitively coupled contactless conductivity detector (C4D). researchgate.net The separation time on the microchip was only 73 seconds for the related dipeptide carnosine, compared to 13.4 minutes using a conventional CE-UV-VIS method. researchgate.net A key challenge in CE is the potential interaction of analytes with the negatively charged fused-silica capillary wall, which can be particularly problematic for basic peptides. nih.gov Method development often involves optimizing the separation buffer's pH and composition to control the electroosmotic flow (EOF) and analyte mobility. nih.gov
Table 3: Capillary Electrophoresis Methods for Dipeptide Analysis This table is interactive. Click on the headers to sort.
| Technique | Detector | Separation Time (for Carnosine) | Key Advantage |
|---|---|---|---|
| Microchip CE (MCE) | Capacitively Coupled Contactless Conductivity (C4D) researchgate.net | 73 seconds researchgate.net | Extremely fast analysis, reduced reagent consumption researchgate.net |
| Conventional CE | UV-VIS researchgate.net | 13.4 minutes researchgate.net | Standard instrumentation |
Hyphenated Techniques for Comprehensive this compound Characterization
To achieve unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled (hyphenated) with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique that combines the separation capabilities of LC with the mass analysis capabilities of MS. wikipedia.org This synergy provides high sensitivity and selectivity, making it the preferred technique for quantitative analysis of small molecules in complex biological matrices like blood or plasma. wikipedia.orgnih.gov
In a typical LC-MS/MS workflow for this compound, the dipeptide would first be separated from other sample components on an LC column. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the this compound molecules are ionized. wikipedia.org In the mass spectrometer, the ionized molecule (the precursor ion) is selected and then fragmented. The resulting fragment ions are detected, creating a specific fragmentation pattern that serves as a highly selective fingerprint for identification and quantification. youtube.com This process, known as selected reaction monitoring (SRM), allows for very low detection limits and high confidence in analyte identification, even in the presence of co-eluting interferences. nih.gov
Table 4: General LC-MS/MS Strategy for this compound Analysis This table is interactive. Click on the headers to sort.
| Step | Description | Purpose |
|---|---|---|
| 1. Chromatography | Separation using HPLC or UHPLC. | Isolates this compound from matrix components. wikipedia.org |
| 2. Ionization | Electrospray Ionization (ESI) or APCI. | Generates charged molecular ions (precursor ions). thermofisher.com |
| 3. MS1 Analysis | Selection of the precursor ion. | Isolates the ion corresponding to this compound's mass-to-charge ratio. |
| 4. Fragmentation | Collision-Induced Dissociation (CID). | Breaks the precursor ion into characteristic fragment ions. youtube.com |
| 5. MS2 Analysis | Detection of fragment ions. | Provides a specific fingerprint for confident identification and quantification. youtube.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. However, due to their low volatility and polar nature, amino acids and peptides like this compound cannot be analyzed directly by GC. thermofisher.com They would decompose in the high-temperature injector port of the GC system. thermofisher.com Therefore, a chemical modification step known as derivatization is required prior to analysis. semanticscholar.org
Derivatization involves converting the polar functional groups (e.g., -COOH, -NH2) of the analyte into less polar, more volatile derivatives. For amino acids, a common method is silylation, which replaces active hydrogens with a nonpolar moiety. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) are frequently used. thermofisher.comnih.gov The resulting silyl (B83357) derivatives are volatile and thermally stable, allowing them to be separated on a GC column and detected by MS. thermofisher.com This approach is typically used to analyze the constituent amino acids (alanine and histidine) after the hydrolysis of the this compound dipeptide. The GC-MS analysis of the derivatized amino acids can provide quantitative information about the original dipeptide concentration. nih.gov
Table 5: Common Derivatization Reagents for GC-MS Analysis of Amino Acids This table is interactive. Click on the headers to sort.
| Reagent Abbreviation | Full Chemical Name | Derivative Formed | Key Feature |
|---|---|---|---|
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Forms very volatile by-products. thermofisher.com |
| MtBSTFA | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | tert-butyldimethylsilyl (TBDMS) | Produces stable derivatives with characteristic fragments. nih.gov |
Spectrophotometric and Electrochemical Detection Methods for this compound Quantification
The quantification of this compound in various research matrices relies on sensitive and specific analytical methods. Spectrophotometric and electrochemical techniques are two prominent approaches, each leveraging distinct chemical and physical properties of the dipeptide for its detection.
Spectrophotometric Methods
Spectrophotometric quantification of this compound is typically achieved through derivatization reactions that yield a chromophoric or fluorophoric product, which can be measured by its absorbance or fluorescence. The presence of a primary amine group and the imidazole (B134444) ring of the histidine residue are common targets for these reactions.
One widely used derivatizing agent is o-phthalaldehyde (OPA) . In the presence of a thiol-containing compound, OPA reacts with the primary amine of the alanine (B10760859) residue in this compound to form a highly fluorescent isoindole derivative. pjsir.orginterchim.fr The intensity of the fluorescence, measured at a specific excitation and emission wavelength, is directly proportional to the concentration of this compound in the sample. This method is valued for its high sensitivity. interchim.fr
Another spectrophotometric approach involves the complexation of the histidine moiety with metal ions, particularly copper(II) . The imidazole ring of histidine is an effective ligand for copper(II) ions, forming a colored complex that can be quantified by measuring its absorbance in the visible spectrum. nih.govnih.govresearchgate.net The molar absorptivity of the resulting complex allows for the determination of the this compound concentration based on the Beer-Lambert law.
The following table presents hypothetical yet representative performance characteristics for a spectrophotometric assay for this compound quantification. Table 1: Illustrative Performance Characteristics of a Spectrophotometric Method for this compound
| Parameter | Value |
| Method Principle | o-Phthalaldehyde Derivatization |
| Detection Wavelength | Excitation: ~340 nm / Emission: ~455 nm |
| Linear Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Electrochemical Methods
Electrochemical methods offer an alternative for the sensitive detection of this compound, primarily by exploiting the electroactive nature of the histidine residue. The imidazole group of histidine can be oxidized at a specific potential, generating a measurable electrical signal. nih.gov
Differential Pulse Voltammetry (DPV) is one such technique that has been applied to the study of histidine-containing dipeptides like carnosine and anserine (B1665513). electrochemsci.org In a DPV experiment, the oxidation of the imidazole ring of this compound at an electrode surface would produce a current peak. The height of this peak is proportional to the concentration of the dipeptide in the solution. These methods are often advantageous due to their high sensitivity and the potential for miniaturization. nih.gov
The development of biosensors also represents a significant advancement in the electrochemical detection of histidine-containing peptides. mdpi.com These sensors can incorporate specific recognition elements that bind to this compound, and this binding event can be transduced into an electrical signal, for instance, by measuring changes in the redox properties of a copper-peptide complex.
The following table provides a hypothetical illustration of the performance characteristics for an electrochemical method for this compound quantification. Table 2: Illustrative Performance Characteristics of an Electrochemical Method for this compound
| Parameter | Value |
| Method Principle | Differential Pulse Voltammetry |
| Working Electrode | Glassy Carbon Electrode |
| Oxidation Potential | ~ +1.1 V (vs. Ag/AgCl) |
| Linear Range | 0.05 - 5 µg/mL |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (%RSD) | < 7% |
| Selectivity | High for imidazole-containing compounds |
Bioanalytical Method Validation for this compound in Research Matrices
The validation of bioanalytical methods is a critical process that ensures the reliability and reproducibility of quantitative data obtained from complex biological matrices such as plasma, urine, or tissue homogenates. electrochemsci.org For this compound research, any quantification method must undergo rigorous validation in accordance with established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govmdpi.comnih.gov This process involves assessing several key parameters to demonstrate that the method is fit for its intended purpose.
The fundamental parameters evaluated during bioanalytical method validation include:
Selectivity and Specificity: This assesses the ability of the method to differentiate and quantify this compound in the presence of other endogenous or exogenous components in the biological matrix.
Accuracy: Accuracy reflects the closeness of the measured concentration to the true concentration of this compound. It is determined by analyzing quality control (QC) samples at different concentration levels.
Precision: Precision measures the degree of scatter or agreement between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Calibration Curve: The relationship between the analytical response and the concentration of this compound is established through a calibration curve. The range of this curve defines the quantifiable limits of the assay.
Lower Limit of Quantification (LLOQ): This is the lowest concentration of this compound on the calibration curve that can be measured with acceptable accuracy and precision.
Stability: The stability of this compound in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures.
Matrix Effect: This parameter is particularly important for mass spectrometry-based methods. It assesses the influence of co-eluting, undetected matrix components on the ionization of this compound.
Recovery: Recovery is the measure of the extraction efficiency of an analytical method, determining the percentage of this compound that is successfully recovered from the biological matrix during sample preparation.
The following table summarizes the key parameters of bioanalytical method validation and their generally accepted criteria for ligand-binding assays, which share principles with the methods discussed. Table 3: Key Parameters and Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Description | General Acceptance Criteria |
| Accuracy | Closeness of measured value to the nominal concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Agreement between replicate measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | Ability to measure the analyte in the presence of other matrix components. | No significant interference at the retention time of the analyte. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration should be within ±15% of the nominal concentration. |
| Linearity | The relationship between concentration and analytical response. | A regression model with a correlation coefficient (r²) of ≥0.99 is desirable. |
| Lower Limit of Quantification (LLOQ) | Lowest concentration with acceptable accuracy and precision. | Must be determined with a precision of ≤20% CV and accuracy of 80-120%. |
Computational and Theoretical Studies of Alanylhistidine
Quantum Mechanical Calculations of Alanylhistidine Electronic Structure
Quantum mechanical (QM) calculations are used to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure, energy, and reactivity. northwestern.eduarxiv.org These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. mdpi.commdpi.com Studies on this compound have employed DFT to understand its spatial and electronic structure in both gaseous and aqueous environments. researchgate.netdntb.gov.ua A common approach involves using the B3LYP hybrid functional with an extended basis set like 6-31+G(d,p), which accounts for polarization and diffuse functions. researchgate.netdntb.gov.ua
These calculations provide valuable parameters that describe the molecule's reactivity. researchgate.netdntb.gov.ua Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.netdntb.gov.ua Molecular electrostatic potential maps (MEPs) are also generated to identify potential sites for electrophilic and nucleophilic attack, highlighting regions of positive and negative charge on the molecule's surface. researchgate.netdntb.gov.ua Furthermore, Natural Bond Orbital (NBO) analysis is used to study charge transfer and intramolecular interactions that contribute to the molecule's stability. dntb.gov.ua DFT has also been combined with terahertz spectroscopy to accurately reproduce and understand the vibrational modes of this compound in its crystalline form. yale.eduresearchgate.net
| Reactivity Descriptor | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | Describes the ability of a species to accept electrons. |
Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular properties. researchgate.net
Studies have utilized ab initio methods to investigate the formation of this compound from its constituent amino acids, β-alanine and L-histidine. researchgate.net By performing full geometry optimization at the SCF level followed by MP2 calculations, researchers have determined the energy, entropy, and free energy of the reaction, ultimately allowing for the calculation of the equilibrium constant. researchgate.net High-level ab initio calculations, such as the G4(MP2) thermochemical protocol, have also been employed to explore the potential energy surface of this compound. uwa.edu.au This has been crucial in elucidating reaction mechanisms, for instance, proposing a multi-step pathway for intramolecular chlorine transfer that involves concerted proton shifts between the imidazole (B134444) ring, carboxylic acid, and primary amine moieties. uwa.edu.au Additionally, ab initio molecular dynamics (AIMD) simulations, which calculate forces from quantum mechanics at each step, have been used to elucidate the complexation mechanisms of this compound with metal cations like Ca²⁺ and Mg²⁺, explicitly accounting for the role of water solvation at a quantum level. rsc.org
Molecular Dynamics (MD) Simulations of this compound in Solution and Binding Pockets
Molecular dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing a dynamic view of molecular behavior and interactions. mdpi.com This technique is invaluable for studying the conformational changes of flexible molecules like this compound and their interactions with the surrounding environment, such as water or the binding pocket of a protein. mdpi.com
This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt a wide range of three-dimensional shapes or conformations. MD simulations are used to sample these different conformations and understand their relative stabilities. All-atom simulations in aqueous solution have shown that this compound can transition between folded and extended states. ustc.edu.cn However, the molecule predominantly exists in an extended conformation in water, a finding that has been corroborated by 2D nuclear magnetic resonance (NMR) experiments. ustc.edu.cn The conformational landscape is often characterized by analyzing parameters such as the radius of gyration, root-mean-square deviation (RMSD) from a reference structure, and intramolecular distances over the course of the simulation. ustc.edu.cn While specific studies on this compound are focused, the principles are similar to those for analogous peptides like the alanine (B10760859) dipeptide, where conformational transformations can occur on the picosecond timescale. aps.orgnih.gov
| Conformational State | Description | Prevalence in Water |
| Extended | The peptide backbone is stretched out, maximizing the distance between the N- and C-termini. | Predominant state ustc.edu.cn |
| Folded | The peptide backbone folds back on itself, bringing the termini closer together, potentially stabilized by intramolecular interactions. | Less prevalent; exists in equilibrium with the extended state. ustc.edu.cn |
The interaction of this compound with solvent molecules, particularly water, is crucial for its biological function. MD simulations explicitly model the solvent, allowing for a detailed investigation of hydration shells and hydrogen bonding networks. nih.gov These simulations reveal how water molecules are organized around the different functional groups of this compound, such as the imidazole ring, the carboxylate group, and the amino group. nih.gov The dynamics of these interactions, including the residence time of water molecules and the stability of hydrogen bonds, influence the dipeptide's solubility, conformational preferences, and availability for binding to biological targets. ustc.edu.cnnih.gov Studies on histidine-containing dipeptides have shown that even in water, side chains can form attractive interactions, a process mediated by the surrounding water molecules. nih.gov
Docking Studies of this compound with Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or enzyme). nih.govnih.govnrfhh.com It is a critical tool in drug discovery and for understanding the molecular basis of biological activity. nih.gov Docking studies have been employed to investigate the interaction of this compound with various biological targets.
For example, docking simulations have been used to explore this compound as a potential inhibitor of the Angiotensin-Converting Enzyme 2 (ACE2), a key receptor for coronavirus entry into host cells. nih.gov These studies identified multiple potential binding sites on the ACE2 surface and calculated the binding affinity, with a LibDock score of 92.40 for the most favorable site. nih.gov In another study, docking combined with MD simulations was used to compare the binding of this compound and its analogue Anserine (B1665513) to human serum carnosinase 1 (CN1), the enzyme responsible for their degradation. peerj.com This work used the GOLD software to predict the binding poses within the enzyme's active site, providing insight into why Anserine is more resistant to hydrolysis. peerj.com Other research has used docking to understand how this compound inhibits the formation of amyloid fibrils by binding to aggregation-prone regions of proteins like lysozyme. plos.orgplos.org Furthermore, computational studies have proposed binding modes for this compound within the active sites of human carbonic anhydrase isoforms, which it activates. mdpi.com
| Target Receptor/Enzyme | Purpose of Study | Docking Program/Method | Key Finding / Binding Score |
| Angiotensin-Converting Enzyme 2 (ACE2) | Investigate potential inhibition of viral entry. nih.gov | Discovery Studio (LibDock) | Binds to multiple sites, with the highest LibDock score of 92.40. nih.gov |
| Human Serum Carnosinase 1 (CN1) | Understand the mechanism of hydrolysis and compare with Anserine. peerj.com | GOLD 5.1 | Predicted binding poses within the active site to explain substrate specificity. peerj.com |
| Lysozyme | Elucidate the mechanism of amyloid fibril inhibition. plos.orgplos.org | Discovery Studio (CDOCKER) | Binds to aggregation-prone regions of the protein. plos.org |
| Human Carbonic Anhydrase (hCA) | Propose a binding mode for enzyme activation. mdpi.com | Not Specified | Rationalized structure-activity relationships for activation of hCA I, II, VA, and IX. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics are powerful computational strategies used in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. benthamdirect.comfrontiersin.org While specific, published QSAR studies focusing exclusively on a broad series of this compound analogues are not extensively documented, the established methodology provides a clear framework for how such an investigation would be conducted to guide the design of novel, potent dipeptides.
The fundamental goal of a QSAR study on this compound analogues would be to create a predictive model. This model would help in designing new molecules with enhanced biological activities, such as antioxidant capacity or enzyme inhibition, while minimizing the need for exhaustive synthesis and testing. benthamdirect.com
The workflow for developing a QSAR model for this compound analogues involves several key steps:
Dataset Assembly: A collection of this compound analogues with experimentally determined biological activities is required. This would involve synthesizing or acquiring a series of dipeptides with systematic variations, for instance, by substituting the alanine or histidine residue, modifying the peptide backbone, or adding functional groups to the imidazole ring.
Descriptor Calculation: Each molecule in the dataset is characterized by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. Cheminformatics tools are used to calculate a wide array of these descriptors, which fall into several categories. nih.gov
Model Development: Statistical methods are employed to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods that evaluate steric and electrostatic fields around the molecules. benthamdirect.com
Validation and Prediction: The predictive power of the developed QSAR model must be rigorously validated using statistical methods to ensure it is robust and not a result of chance correlation. frontiersin.org Once validated, the model can be used to predict the activity of new, yet-to-be-synthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. benthamdirect.com
Interactive Table: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Type | Examples | Description |
|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | Based on the molecular formula and count of structural features. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP (lipophilicity), Wiener Index | Derived from the 2D representation of the molecule, describing connectivity and properties like polarity and hydrophobicity. |
| 3D Descriptors | Van der Waals Volume, Solvent Accessible Surface Area, Dipole Moment | Calculated from the 3D conformation of the molecule, describing its shape, size, and electronic properties. manchester.ac.uk |
By applying these cheminformatics and QSAR principles, researchers can systematically explore the chemical space around the this compound scaffold to design analogues with optimized therapeutic potential.
In Silico Prediction of this compound Reactivity and Interactions
In silico methods, particularly molecular dynamics (MD) simulations and molecular docking, are indispensable for predicting the reactivity of this compound and its interactions with biological targets at an atomic level. nih.govunipa.it These computational techniques provide insights into the dynamic behavior of the dipeptide and help elucidate the structural basis of its function, guiding further experimental work. nih.gov
The reactivity and interaction profile of this compound is largely dictated by its constituent amino acids, with the imidazole ring of the histidine residue playing a particularly crucial role. mdpi.com Computational studies on histidine-containing peptides have identified several key types of intermolecular interactions that govern their binding to biological macromolecules. mdpi.com
Key Interaction Types Modeled In Silico:
Hydrogen Bonding: The amine and carboxyl groups of the peptide backbone, as well as the nitrogen atoms in the histidine imidazole ring, can act as hydrogen bond donors or acceptors. MD simulations can track the formation and lifetime of these bonds with surrounding water molecules or residues in a protein's active site. unipa.it
Electrostatic Interactions: The charge distribution on this compound, which varies with pH due to the protonation states of the terminal groups and the imidazole ring, drives electrostatic interactions with charged residues or metal ions on target proteins.
Hydrophobic Interactions: The alanine methyl group and parts of the histidine side chain contribute to hydrophobic interactions, which are a major driving force for protein folding and ligand binding. nih.gov
Metal Ion Chelation: The imidazole ring of histidine is a well-known chelator of metal ions like zinc, copper, and iron. Computational models can predict the geometry and energy of these coordination complexes, which is central to the dipeptide's role in metalloenzyme function and antioxidant activity. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. mdpi.com For this compound and its analogues, docking studies can be used to screen virtual libraries of peptides against a specific protein target, such as an enzyme or receptor. mdpi.commdpi.com The output provides a binding score, which estimates the binding affinity, and a predicted binding pose, revealing key interactions that stabilize the complex. mdpi.commdpi.com
For example, a study on histidine-containing peptides, including the closely related carnosine (β-Ala-L-His), used computational docking to propose a binding mode within the active site of carbonic anhydrase isoforms, helping to rationalize the observed structure-activity relationship. mdpi.com Such studies highlight how the imidazole ring is a key player in the interaction. mdpi.com
Furthermore, advanced techniques like in silico alanine scanning can be used to probe the contribution of individual residues to the binding affinity. researchgate.net In this method, the alanine or histidine residue of this compound would be computationally mutated to an alanine, and the change in binding energy would be calculated to determine the importance of the original side chain for the interaction. researchgate.net
Interactive Table: Computational Methods and Their Applications for this compound
| Computational Method | Application | Predicted Information |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the movement of the peptide over time in a biological environment (e.g., water). github.com | Conformational flexibility, solvent interactions, stability of peptide-protein complexes, identification of stable conformations. nih.gov |
| Molecular Docking | Predicts the binding pose and affinity of this compound to a target protein's active site. mdpi.com | Binding energy, key interacting residues, potential for inhibition or activation. mdpi.com |
| Quantum Mechanics (QM) | Calculates the electronic structure and reactivity of the molecule. | Charge distribution, reaction mechanisms, bond energies, electrostatic potential. |
| ***In Silico* Alanine Scanning** | Systematically mutates residues to alanine to assess their importance in binding. researchgate.net | "Hot spots" in the interaction; contribution of alanine vs. histidine to the binding affinity. researchgate.net |
Through these computational approaches, a detailed understanding of this compound's molecular interactions can be achieved, accelerating the design and discovery of peptide-based therapeutics. mdpi.comharvard.edu
Future Directions and Emerging Research Avenues for Alanylhistidine
Development of Novel Alanylhistidine-Based Probes for Biochemical Research
The development of chemical probes, which are selective small-molecule modulators of a protein's function, is a powerful strategy for dissecting complex biological processes. nih.gov In the context of this compound, future research is focused on creating novel probes to better understand its interactions and functions.
Activity-Based Protein Profiling (ABPP) is a key technology in this area, utilizing chemical probes to target the active sites of enzymes and characterize their function within complex proteomes. uark.edusiat.ac.cn Research into histidine-specific chemical probes, for example using a pyrocarbonate-based mechanism, provides a foundation for developing tools to study histidine-containing molecules like this compound. uark.edu
Future work could involve designing this compound-based probes that mimic its structure to:
Identify and characterize carnosine-binding proteins: Probes can be designed to covalently link to proteins that interact with this compound, allowing for their isolation and identification.
Study enzyme activity: this compound analogs can be developed as activity-based probes for enzymes involved in its metabolism, such as carnosine synthase and carnosinase. nih.govmdpi.com
Investigate target engagement: Probes based on this compound derivatives, which have shown activity as carbonic anhydrase activators, could be used to study the engagement of these targets in cellular systems. nih.govacs.org
Elucidate signaling pathways: Probes for related systems, like histidine kinases, which are crucial sensor proteins in bacteria, demonstrate the potential for creating sophisticated tools to uncover signaling cascades where this compound might play a role. nih.gov
The creation of these specialized chemical tools will be instrumental in moving beyond understanding what this compound is to precisely how and where it functions in real-time. nih.gov
Exploration of this compound in Unexplored Biological Systems and Environmental Contexts
While the roles of this compound in muscle and brain are well-documented, its presence and function in other biological and environmental systems remain largely unexplored. wikipedia.orgphysiology.org Emerging research aims to broaden this understanding.
Unexplored Biological Systems:
Extracellular Vesicles: The identification of dipeptides such as this compound in extracellular vesicles suggests potential roles in intercellular communication, a novel area for investigation. rsc.org
Primitive Catalysis: Research into small, random peptides like seryl-histidine as primitive organocatalysts opens the possibility that this compound could have had functions in prebiotic chemistry. mdpi.comnih.gov This prompts investigation into its potential catalytic activities in early life evolution. nih.gov
Microbiome and Gut Health: The interaction between dietary components, the gut microbiome, and host metabolism is a critical area of research. Future studies could explore how gut microbes metabolize this compound and how this dipeptide, in turn, influences the microbial composition and gut environment.
Environmental Contexts:
Environmental Stress Response: The amino acid composition of organisms can be significantly altered by environmental factors like temperature and water availability. nih.gov Investigating how environmental stressors impact the synthesis and concentration of this compound in various organisms, from plants to aquatic life, could reveal novel adaptive functions.
Food Science and Authentication: The unique distribution of β-alanylhistidine dipeptides like carnosine and anserine (B1665513) in different animal species is already used to authenticate meat products and detect adulteration. researchgate.net Further exploration in a wider range of food sources could enhance these applications.
This expansion of research into new biological and environmental niches promises to uncover previously unknown roles for this versatile dipeptide.
Advanced Synthetic Routes for Complex this compound Architectures and Modifications
The therapeutic potential of this compound has spurred the development of advanced synthetic methods to create more complex derivatives with enhanced properties. mdpi.comnih.gov Standard synthesis involves reacting derivatized β-alanine with protected histidine using carbodiimides, followed by deprotection. nih.govacs.org
Future research is focused on creating sophisticated molecular architectures and modifications to:
Enhance Stability: A significant challenge for therapeutic use in humans is the rapid degradation of this compound by the enzyme serum carnosinase. mdpi.com Advanced synthetic routes are being explored to create carnosinase-resistant analogs, such as those with non-natural stereochemistry (e.g., β-alanyl-D-histidine) or other structural modifications. mdpi.com
Improve Target Affinity: By using this compound as a scaffold, chemists can synthesize derivatives with significantly higher affinity for specific biological targets. For example, derivatives have been created that act as potent activators of carbonic anhydrase (CA) isozymes, with affinities in the nanomolar range. nih.govacs.org
Generate Diverse Libraries: Drawing inspiration from synthetic strategies used for other biologically active compounds, such as quinoxalines or pyrrole (B145914) derivatives, high-throughput methods can be applied to generate large libraries of this compound-based molecules. nih.govresearchgate.net This allows for efficient screening and discovery of new compounds with desired biological activities.
Create Hybrid Molecules: An emerging strategy in drug design is the creation of hybrid molecules that combine two or more distinct pharmacophores to hit multiple targets. nih.gov this compound could be integrated into such hybrids to combine its inherent properties (e.g., antioxidant) with another desired activity.
The table below details examples of synthesized this compound derivatives and their targeted improvements.
| Derivative Class | Synthetic Strategy | Targeted Improvement | Example Application | Reference(s) |
| Arylsulfonylureido-amino acyl carnosines | Coupling of derivatized β-alanines with protected histidine | High-affinity binding to carbonic anhydrase (CA) | Potent activators of CA isozymes I, II, and IV | nih.gov, acs.org |
| Isotopically Labeled this compound | Enzymatic synthesis using radiolabeled precursors | Enable metabolic tracking and quantification | Studying metabolite repair and enzyme kinetics | nih.gov |
| D-Stereoisomer Analogs | Use of D-histidine in dipeptide synthesis | Resistance to enzymatic degradation | Creating carnosinase-resistant therapeutics | mdpi.com |
These advanced synthetic efforts are crucial for translating the biological promise of this compound into practical tools and therapeutics. nih.gov
Integration of Omics Technologies for this compound Pathway Elucidation
Omics technologies, which provide a comprehensive, large-scale analysis of biological molecules, are revolutionizing our understanding of metabolic pathways. nih.govbiobide.com Integrating genomics, transcriptomics, proteomics, and metabolomics offers a powerful approach to fully elucidate the synthesis, degradation, and functional pathways of this compound. researchgate.netteknoscienze.com
Genomics and Transcriptomics: These tools can identify and study the genes encoding the enzymes responsible for this compound metabolism, such as carnosine synthase (CARNS1) and carnosinase (CNDP1/2). nih.govmdpi.com Researchers can analyze how the expression of these genes changes in different tissues, under various physiological conditions, or in disease states. biobide.com
Proteomics: This approach allows for the large-scale study of proteins, including the direct quantification of enzymes involved in the this compound pathway. humanspecificresearch.org Proteomics can also be used to identify proteins that are post-translationally modified or whose expression levels change in response to this compound supplementation, revealing its downstream effects. dntb.gov.ua
Metabolomics: As the most direct measure of an organism's physiological state, metabolomics is used to quantify this compound and its precursors (β-alanine, L-histidine) in various biological samples. teknoscienze.com This has been applied to identify this compound as a potential biomarker for dietary meat intake and to understand its distribution in the body. tum.de
The true power of these technologies lies in their integration. A multi-omics approach can build a comprehensive picture, linking genetic variations (genomics) to changes in gene expression (transcriptomics), enzyme levels (proteomics), and ultimately the concentration of this compound and related metabolites (metabolomics). nih.gov This integrated analysis is essential for understanding the complex regulation of the this compound pathway and its role in health and disease. researchgate.netteknoscienze.com
| Omics Technology | Application to this compound Research | Key Insights | Reference(s) |
| Genomics | Identifying and sequencing genes for carnosine synthase and carnosinases. | Understanding genetic predispositions to altered this compound levels. | nih.gov, mdpi.com |
| Transcriptomics | Measuring mRNA expression of pathway-related genes in different tissues or conditions. | Revealing how this compound synthesis is regulated at the gene level. | researchgate.net, biobide.com |
| Proteomics | Quantifying enzyme abundance and identifying this compound-binding proteins. | Elucidating protein-level regulation and downstream functional networks. | dntb.gov.ua, humanspecificresearch.org |
| Metabolomics | Measuring concentrations of this compound and its precursors in biofluids and tissues. | Identifying biomarkers and understanding metabolic flux through the pathway. | teknoscienze.com, tum.de |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in drug discovery and peptide research. oup.comnih.gov These computational methods can analyze vast datasets to predict molecular properties, design novel compounds, and accelerate the research and development pipeline. polifaces.de
For this compound, AI and ML can be applied in several key areas:
Predicting Bioactivity and Properties: ML models can be trained on existing data to predict the biological activities of new, unsynthesized this compound derivatives. nih.gov This includes predicting their binding affinity to specific targets, their stability, or their potential to form structures like hydrogels. researchgate.netpnas.org
Designing Novel Derivatives: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new peptide sequences with optimized properties. oup.compolifaces.de This could be used to generate novel this compound-based structures that are predicted to have higher efficacy or better stability than existing compounds.
Accelerating Drug Discovery: The entire process of peptide-based drug discovery is time-consuming and laborious. nih.gov AI can streamline this by rapidly screening virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing, and thereby reducing costs and development time. polifaces.de
Analyzing Complex Omics Data: The massive datasets generated by omics technologies require sophisticated computational tools for analysis. researchgate.net ML algorithms can identify complex patterns and correlations within multi-omics data to provide deeper insights into the this compound pathways and their connection to disease.
While the application of AI specifically to this compound is still in its early stages, the success of these methods in broader peptide and drug discovery research highlights the immense potential for accelerating our understanding and application of this important dipeptide. oup.comnih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Alanylhistidine in laboratory settings?
- Methodological Answer : this compound synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected L-alanine and L-histidine residues with coupling reagents like HBTU/HOBt . Post-synthesis, purify via reversed-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) and confirm identity using -NMR (DO, 500 MHz) and high-resolution mass spectrometry (HRMS) . Purity assessment requires elemental analysis (>98%) and HPLC chromatograms (λ = 214 nm) .
Q. How can researchers validate the stability of this compound under varying physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffers (pH 2–9) at 25°C, 37°C, and 4°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare results to ICH Q1A guidelines for pharmaceutical stability testing .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Use cell-based assays like antioxidant activity (DPPH/ABTS radical scavenging), enzyme inhibition (e.g., ACE for antihypertensive potential), or cytotoxicity (MTT assay on HEK-293 cells). Ensure replicates (n ≥ 3) and include positive controls (e.g., ascorbic acid for antioxidants). Normalize data to vehicle controls and apply ANOVA with post-hoc Tukey tests .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?
- Methodological Answer : Analyze discrepancies by comparing experimental variables: (1) Animal models (e.g., Sprague-Dawley vs. Wistar rats); (2) Administration routes (oral vs. intravenous); (3) Analytical methods (LC-MS/MS vs. ELISA). Conduct meta-analyses using PRISMA guidelines to identify confounding factors. Validate findings via cross-laboratory reproducibility studies .
Q. What strategies optimize experimental design for studying this compound’s interactions with metal ions (e.g., Zn, Cu)?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities (K) and stoichiometry. Pair with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to predict interaction sites. Validate with spectroscopic techniques (UV-Vis, EPR for paramagnetic ions). Ensure buffer compatibility (e.g., avoid phosphate with Zn) .
Q. How can researchers integrate multi-omics approaches to elucidate this compound’s metabolic pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq of treated vs. control cells), metabolomics (LC-HRMS for pathway intermediates), and proteomics (SILAC labeling). Use bioinformatics tools (KEGG, MetaboAnalyst) to map pathways. Confirm key enzymes via CRISPR-Cas9 knockout models. Include negative controls and adjust for multiple comparisons (Benjamini-Hochberg correction) .
Data Analysis & Reporting Guidelines
Q. What statistical frameworks are recommended for handling variability in this compound dose-response studies?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curve) using GraphPad Prism. Report EC/IC values with 95% confidence intervals. For high variability, use mixed-effects models or bootstrapping. Include raw data in supplementary files (Excel/CSV formats) .
Q. How should researchers address ethical considerations in preclinical studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: (1) Justify sample sizes via power analysis; (2) Use randomization/blinding; (3) Report humane endpoints. For human cell lines, obtain ethics approval (e.g., IRB) and document consent for commercial lines (e.g., ATCC). Disclose conflicts of interest per ICMJE criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
